molecular formula C21H17BrN4O3 B2450696 N-(4-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921807-12-7

N-(4-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2450696
CAS RN: 921807-12-7
M. Wt: 453.296
InChI Key: KKBOMKWTHMKABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a pyrimidine derivative, which is a class of compounds known for their diverse pharmacological effects . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has various functional groups attached to it, including a carboxamide group and a bromophenyl group .

Scientific Research Applications

Synthesis and Structural Diversity

  • Diversity-Oriented Synthesis : This compound is part of a class synthesized from 4-oxo-N-(PhF)proline benzyl ester, demonstrating the addition of molecular diversity elements onto the pyrimidine nitrogens. The process includes creating various ureas and converting them into the pyrrolo[3,2-d]pyrimidines, yielding deazapurines with notable yields (Marcotte, Rombouts, & Lubell, 2003).

Synthesis of Analogues and Derivatives

  • Xylocydine Synthesis : An inhibitor of cyclin-dependent kinases with high anticancer activity, Xylocydine, structurally related to the compound, was synthesized using tetracyanoethylene and L-xylose. This synthesis involved glycosylation, hydrolysis, and oxidation processes, highlighting the compound's utility in producing novel anticancer agents (Huang, 2009).

Pharmaceutical Applications

  • CCR5 Antagonist Synthesis : The compound is structurally similar to synthesized CCR5 antagonists, showcasing its relevance in creating orally active pharmaceutical agents. The synthesis method employed in developing these antagonists emphasizes the compound's potential in medicinal chemistry (Ikemoto et al., 2005).

Pharmacological Properties

  • Amides Synthesis and Analysis : Amides of the related pyrrolo[3,2-d]pyrimidines, synthesized and studied, exhibited strong analgesic activity. This suggests that derivatives of the compound could have significant pharmacological effects (Śladowska et al., 1999).

Potential Antiviral and Antitumor Agents

  • Pyrrolo[3,2-d]pyrimidine Derivatives : Derivatives related to the compound were synthesized and assessed for cytotoxicity and antiviral activity. This research illuminates the compound's potential as a base for developing antiviral and antitumor agents (Gupta et al., 1989).

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential uses in medicine. This could include testing its effects on various cell lines and organisms, and studying its mechanism of action .

properties

IUPAC Name

N-(4-bromophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O3/c1-12-3-9-15(10-4-12)26-20(28)18-17(24-21(26)29)16(11-25(18)2)19(27)23-14-7-5-13(22)6-8-14/h3-11H,1-2H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBOMKWTHMKABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=C(C=C4)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.